Clinical Efficacy Equivalence with Cephalexin Monohydrate in Skin and Soft Tissue Infections: A Direct Head-to-Head Comparison
In two prospective, randomized, multicenter, double-blind studies directly comparing cephalexin hydrochloride and cephalexin monohydrate for skin and soft tissue infections, cephalexin hydrochloride demonstrated satisfactory response rates of 95.7% (68/71 evaluable patients) in Study A and 96.5% (56/58) in Study B, compared with 90% (73/81) and 94% (47/50) for cephalexin monohydrate, respectively . These differences were not statistically significant, confirming that the hydrochloride salt achieves equivalent therapeutic outcomes to the widely established monohydrate form when administered at the same cephalexin base equivalent doses (250 mg four times daily or 500 mg twice daily) .
| Evidence Dimension | Clinical Response Rate (Satisfactory Response) in Skin and Soft Tissue Infections |
|---|---|
| Target Compound Data | Study A: 95.7% (68/71 patients); Study B: 96.5% (56/58 patients) |
| Comparator Or Baseline | Cephalexin Monohydrate: Study A: 90% (73/81 patients); Study B: 94% (47/50 patients) |
| Quantified Difference | Study A: +5.7 percentage points (non-significant); Study B: +2.5 percentage points (non-significant) |
| Conditions | Prospective, randomized, double-blind, multicenter clinical trials; dosages of 250 mg q.i.d. or 500 mg b.i.d.; pathogens included S. aureus, S. pyogenes |
Why This Matters
This direct head-to-head clinical evidence validates cephalexin hydrochloride as therapeutically equivalent to the widely accepted cephalexin monohydrate, enabling informed selection based on formulation or manufacturing advantages without compromising efficacy.
- [1] Blumer JL, O'Brien CA, Lemon E, Capretta TM. Comparative study of cephalexin hydrochloride and cephalexin monohydrate in the treatment of skin and soft tissue infections. Antimicrob Agents Chemother. 1988 Jun;32(6):882-5. doi: 10.1128/aac.32.6.882. View Source
